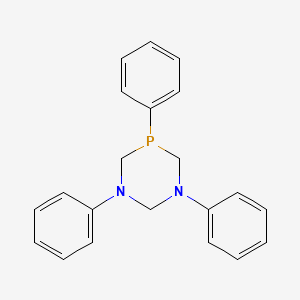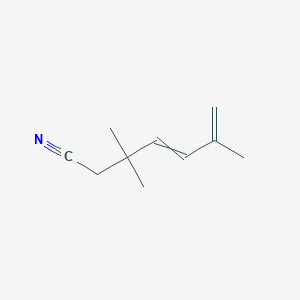
Bromotris(4-methylphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromotris(4-methylphenyl)germane is an organogermanium compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a germanium atom bonded to three 4-methylphenyl groups and one bromine atom. Its unique structure imparts distinct chemical properties, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromotris(4-methylphenyl)germane typically involves the reaction of germanium tetrachloride with 4-methylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions generally require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bromotris(4-methylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides or aryl halides under basic conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted germanium compounds.
Oxidation Reactions: Produce germanium dioxide derivatives.
Reduction Reactions: Result in the formation of germane derivatives.
Applications De Recherche Scientifique
Bromotris(4-methylphenyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Bromotris(4-methylphenyl)germane involves its interaction with specific molecular targets. The compound can act as a photoinitiator, where it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular pathways involved include the generation of free radicals that propagate the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromotris(2,4,6-trimethylbenzoyl)germane: Another germanium-based photoinitiator with similar applications in polymerization.
2-Bromo-4’-methylpropiophenone: A brominated compound used as a precursor in organic synthesis.
Uniqueness
Bromotris(4-methylphenyl)germane is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate reactive species under light exposure makes it valuable in surface-initiated polymerization and other photochemical applications .
Propriétés
Numéro CAS |
72454-26-3 |
|---|---|
Formule moléculaire |
C21H21BrGe |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
bromo-tris(4-methylphenyl)germane |
InChI |
InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clé InChI |
RLTVWVAZMUNXAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


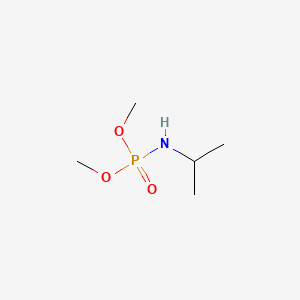
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)


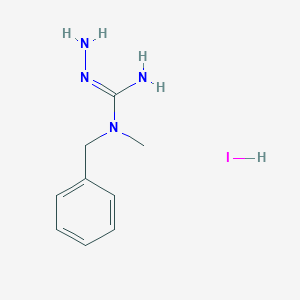

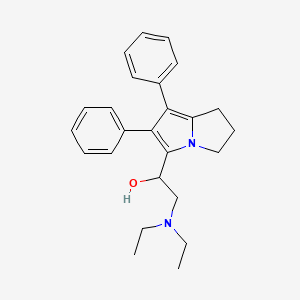
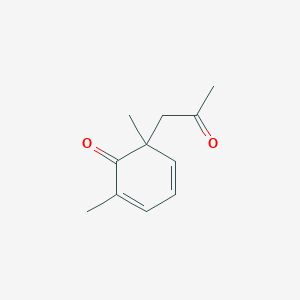
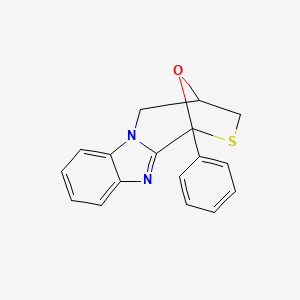
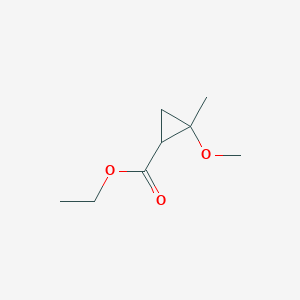
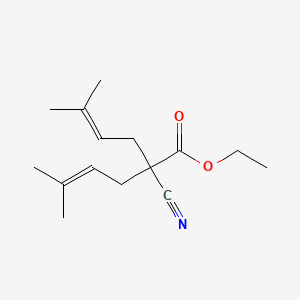
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
